8-Methylnon-6-enoyl-CoA
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Overview
Description
8-Methyl-6-Nonenoyl-CoA is a specialized compound involved in the biosynthesis of capsaicin, the active component in chili peppers responsible for their pungency. This compound is a Coenzyme A ester derived from branched-chain amino acid biosynthesis and plays a crucial role in the formation of capsaicin through an amide bond formation with vanilloylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-Nonenoyl-CoA typically involves the activation of the corresponding acid using N-hydroxysuccinimide (NHS) and dicyclocarbodiimide (DCC). This method is well-established and allows for the efficient production of the CoA ester .
Industrial Production Methods: While specific industrial production methods for 8-Methyl-6-Nonenoyl-CoA are not extensively documented, the synthesis generally follows similar protocols to those used in laboratory settings, with potential scaling up for larger production volumes .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-6-Nonenoyl-CoA primarily undergoes amide bond formation reactions. One notable reaction is its combination with vanilloylamine, catalyzed by capsaicin synthase, to produce capsaicin .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), dicyclocarbodiimide (DCC), vanilloylamine.
Conditions: The reactions typically occur under mild conditions, often in aqueous or organic solvents.
Major Products: The primary product formed from the reaction of 8-Methyl-6-Nonenoyl-CoA with vanilloylamine is capsaicin .
Scientific Research Applications
8-Methyl-6-Nonenoyl-CoA has significant applications in various fields:
Mechanism of Action
The mechanism of action of 8-Methyl-6-Nonenoyl-CoA involves its role as a substrate for capsaicin synthase, a BAHD-type acyltransferase. This enzyme catalyzes the formation of an amide bond between 8-Methyl-6-Nonenoyl-CoA and vanilloylamine, leading to the production of capsaicin. The enzyme is highly specific for its substrates and operates independently of additional cofactors .
Comparison with Similar Compounds
8-Nonenoyl-CoA: Another CoA ester involved in similar biosynthetic pathways.
Hexanoyl-CoA: A shorter-chain CoA ester used in various metabolic processes.
Myristoyl-CoA: A longer-chain CoA ester with applications in lipid metabolism.
Uniqueness: 8-Methyl-6-Nonenoyl-CoA is unique due to its specific role in the biosynthesis of capsaicin, a compound with significant culinary and pharmaceutical importance. Its specificity for vanilloylamine and the resulting production of capsaicin distinguish it from other CoA esters .
Properties
Molecular Formula |
C31H52N7O17P3S |
---|---|
Molecular Weight |
919.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-8-methylnon-6-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-19(2)9-7-5-6-8-10-22(40)59-14-13-33-21(39)11-12-34-29(43)26(42)31(3,4)16-52-58(49,50)55-57(47,48)51-15-20-25(54-56(44,45)46)24(41)30(53-20)38-18-37-23-27(32)35-17-36-28(23)38/h7,9,17-20,24-26,30,41-42H,5-6,8,10-16H2,1-4H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b9-7+/t20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
JGNCYWQFXLYWMO-RSERDAIDSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)C=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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